

Immunogenicity of Influenza Nucleoprotein 266-274: A Technical Guide

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Compound of Interest

Compound Name: Influenza virus NP (266-274)

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Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a critical target for the development of universal influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP offers the potential for broad cross-protection against different influenza A subtypes. A key region of interest within the NP is the amino acid sequence 266-274, which contains a well-defined cytotoxic T-lymphocyte (CTL) epitope. This technical guide provides an in-depth analysis of the immunogenicity of the influenza NP 266-274 epitope, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The influenza nucleoprotein is a major target for cytotoxic T-lymphocytes (CTLs), which are crucial for clearing viral infections.[1][2] The NP 265-273 peptide (sequence: ILRGSAHK) has been identified as an HLA-A3 restricted CTL epitope.[3] This epitope has been shown to sensitize target cells for lysis by influenza-immune CTLs and can induce peptide-specific, class I-restricted CTLs in vitro.[3]

Quantitative Analysis of T-Cell Responses to Influenza NP 266-274

The immunogenicity of the NP 266-274 epitope has been quantified in several studies, primarily through the measurement of interferon-gamma (IFN- γ) production and cytotoxic T-lymphocyte (CTL) activity. The following tables summarize the key quantitative findings from studies investigating T-cell responses to this specific epitope.

IFN- γ Secretion Assays

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. Intracellular Cytokine Staining (ICS) followed by flow cytometry is another common method to measure cytokine production within specific T-cell populations.

Donor HLA Type	Assay Type	Cell Type	Stimulant	Result	Reference
HLA-A3	ELISpot	PBMC	NP 265-273 peptide	12 spots per 2.5×10^5 cells	[4]
HLA-A*03:01	ICS	CD8+ T-cells	NP 265-273 peptide	8.3% (mean) IFN- γ + cells	[5]

Cytotoxicity Assays

Cytotoxicity assays measure the ability of CTLs to lyse target cells presenting the specific epitope. The chromium-51 (^{51}Cr) release assay is a classic method for quantifying cell-mediated cytotoxicity.

Effector Cell Source	Target Cell Type	Effector:Target Ratio	Stimulant	% Specific Lysis	Reference
HLA-A3 restricted CTL line	B-LCL	Not specified	NP 265-273 peptide	Lysis observed	[6]

Note: While the study by Voeten et al. (2000) demonstrated specific lysis of target cells pulsed with the NP 265-273 peptide, specific quantitative data on the percentage of lysis at various

effector-to-target ratios was not presented in a tabular format.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are representative protocols for the key experiments cited in this guide.

IFN- γ ELISpot Assay

This protocol is a generalized procedure for the detection of IFN- γ secreting cells in response to the NP 266-274 peptide.

Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-human IFN- γ capture antibody
- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (AP)
- BCIP/NBT substrate
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A3 positive donor
- Influenza NP 266-274 peptide (ILRGSAHK)
- Positive control (e.g., Phytohemagglutinin - PHA)
- Negative control (medium alone)

Procedure:

- Plate Coating: Coat the ELISpot plate wells with anti-human IFN- γ capture antibody overnight at 4°C.

- Blocking: Wash the wells with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
- Cell Plating: Add 2.5×10^5 PBMCs to each well.
- Stimulation: Add the NP 266-274 peptide to the respective wells at a final concentration of 10 µg/mL. Include positive and negative controls in separate wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
- Detection: Wash the wells to remove cells. Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the wells and add Streptavidin-AP. Incubate for 1 hour at room temperature.
- Development: Wash the wells and add BCIP/NBT substrate. Monitor for the appearance of spots.
- Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Chromium-51 (⁵¹Cr) Release Assay

This protocol outlines the steps for a standard 4-hour ⁵¹Cr release assay to measure CTL-mediated lysis of target cells pulsed with the NP 266-274 peptide.

Materials:

- Target cells (e.g., HLA-A3 positive B-lymphoblastoid cell line - B-LCL)
- Effector cells (CTL line specific for NP 266-274)
- Sodium chromate (Na₂⁵¹CrO₄)
- Influenza NP 266-274 peptide (ILRGSAHK)
- RPMI 1640 medium + 10% FBS

- 96-well round-bottom plates
- Gamma counter
- Triton X-100 (for maximum release control)

Procedure:

- Target Cell Labeling: Incubate 1×10^6 target cells with 100 μCi of ^{51}Cr for 1 hour at 37°C .
- Washing: Wash the labeled target cells three times with RPMI 1640 + 10% FBS to remove excess ^{51}Cr .
- Peptide Pulsing: Resuspend the labeled target cells and incubate with 10 $\mu\text{g/mL}$ of the NP 266-274 peptide for 1 hour at 37°C .
- Assay Setup:
 - Plate the peptide-pulsed target cells at 1×10^4 cells/well in a 96-well round-bottom plate.
 - Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - Spontaneous Release Control: Labeled target cells with medium only.
 - Maximum Release Control: Labeled target cells with 1% Triton X-100.
- Incubation: Centrifuge the plate at $200 \times g$ for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C .
- Supernatant Harvesting: Centrifuge the plate at $500 \times g$ for 5 minutes. Carefully collect the supernatant from each well.
- Radioactivity Measurement: Measure the radioactive counts (counts per minute - CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:

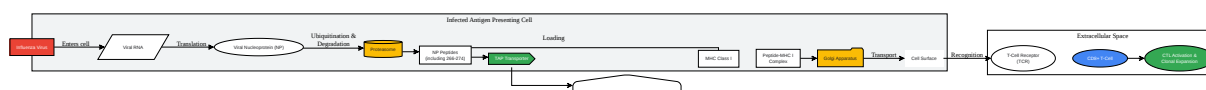
- % Specific Lysis = $[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

Visualizing Key Processes

Understanding the underlying biological pathways and experimental procedures is facilitated by visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Antigen Processing and Presentation Pathway for Influenza NP 266-274

The following diagram illustrates the MHC class I pathway for the presentation of the NP 266-274 epitope to CD8+ T-cells.

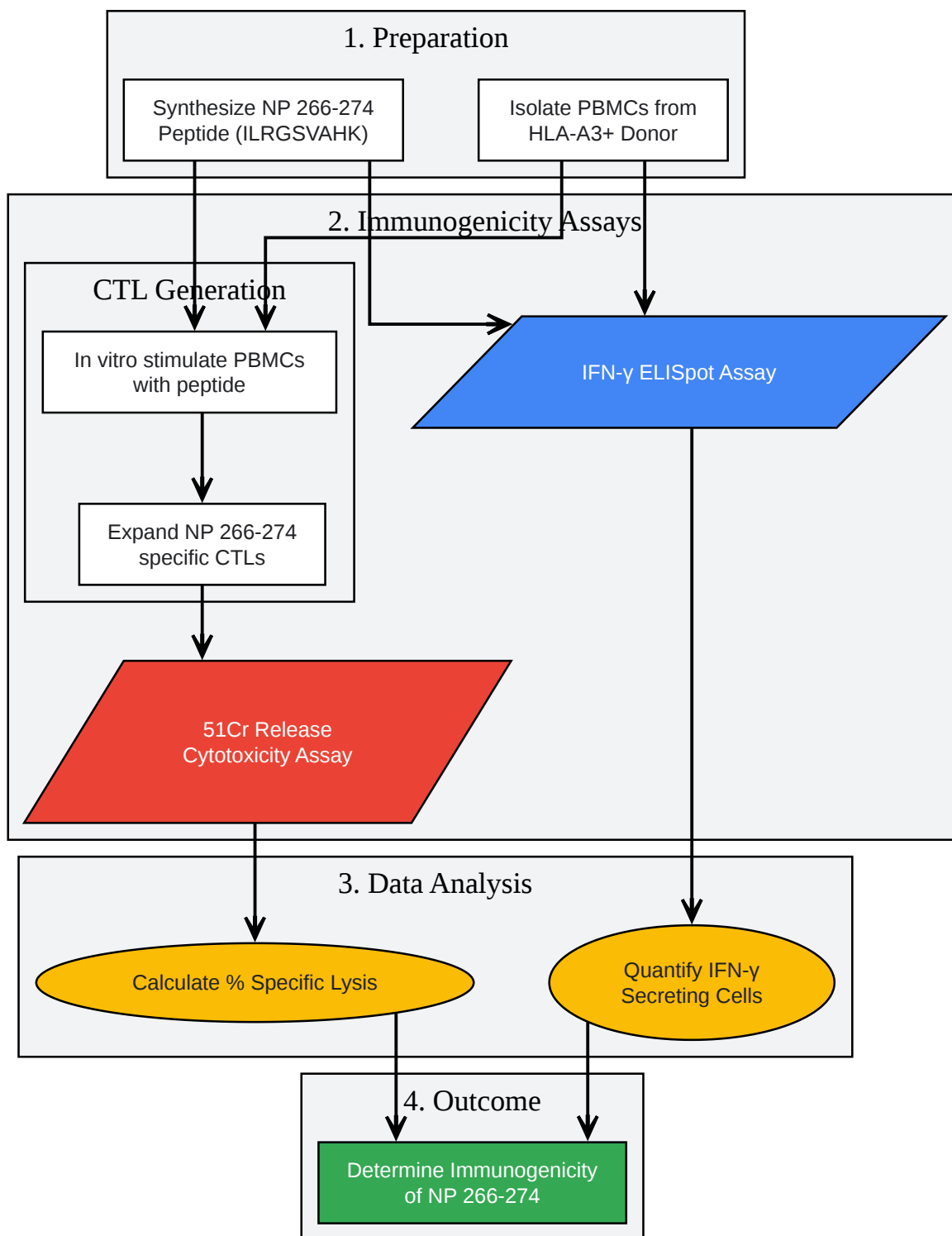


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Caption: MHC Class I antigen presentation pathway for the influenza NP 266-274 epitope.

Experimental Workflow for Assessing Immunogenicity

This diagram outlines a typical experimental workflow for evaluating the immunogenicity of the influenza NP 266-274 peptide.



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Caption: Experimental workflow for assessing the immunogenicity of the NP 266-274 peptide.

Conclusion

The influenza nucleoprotein epitope 266-274 is a well-characterized, HLA-A3 restricted target for cytotoxic T-lymphocytes. The quantitative data, though limited in the breadth of available studies, consistently demonstrates its ability to elicit robust IFN- γ responses and mediate CTL activity. The conserved nature of this epitope across different influenza A virus strains underscores its importance as a component in the design of universal influenza vaccines. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the potential of this and other conserved viral epitopes for next-generation immunotherapies. Further research to expand the quantitative dataset, particularly regarding cytotoxic efficacy across a wider range of effector-to-target ratios and in diverse HLA backgrounds, will be invaluable in advancing this field.

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